1,1-Bis(4-hydroxyphenyl)cyclohexane
Description
Methodologies for risk assessment are continually evolving, with an increasing emphasis on using systematic, evidence-based approaches to gather, evaluate, and synthesize all available evidence to increase transparency and reduce uncertainty altex.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)cyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,19-20H,1-3,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDLEVPIDBLVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047963 | |
| Record name | Bisphenol Z | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843-55-0 | |
| Record name | 1,1-Bis(4-hydroxyphenyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=843-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4'-Cyclohexylidenebisphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisphenol Z | |
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| URL | https://www.drugbank.ca/drugs/DB07485 | |
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| Record name | 843-55-0 | |
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| Record name | 843-55-0 | |
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| Record name | Bisphenol Z | |
| Source | EPA DSSTox | |
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| Record name | 4,4'-cyclohexylidenebisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.525 | |
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| Record name | 4,4'-CYCLOHEXYLIDENEBISPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ZF6464QY | |
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Environmental Occurrence, Fate, and Remediation of 1,1 Bis 4 Hydroxyphenyl Cyclohexane
Detection and Concentration Levels in Environmental Samples
1,1-Bis(4-hydroxyphenyl)cyclohexane, also known as Bisphenol Z (BPZ), is an industrial chemical utilized in the manufacturing of polycarbonate plastics and epoxy resins. researchgate.net As a substitute for Bisphenol A (BPA), its presence has been identified in various environmental compartments due to leaching from consumer products. researchgate.netchemtrust.org
The occurrence of BPZ in municipal wastewater and sewage sludge is an indicator of its widespread use and subsequent release into the environment.
Wastewater Treatment Plants (WWTPs): Studies have shown that while some bisphenols are effectively removed during wastewater treatment, BPZ can be more resistant to elimination. researchgate.net In a laboratory-scale activated sludge bioreactor, the removal efficiency for BPZ was found to be 71.3 ± 13.7%. researchgate.net This suggests that a significant portion of BPZ may pass through WWTPs and be discharged into receiving waters.
Sewage Sludge: BPZ has been detected in municipal sewage sludge, indicating its partitioning from the liquid to the solid phase during wastewater treatment. In a study of sewage sludge from wastewater treatment plants in Central China, BPZ was detected at a mean concentration of 0.33 ng g−1 dry weight (dw). researchgate.net Another study in China reported total bisphenol concentrations in sewage sludge ranging from 8.98 to 600 ng/g dw. dphen1.com The land application of sewage sludge can, therefore, be a source of BPZ to the terrestrial environment. researchgate.net
Table 1: Concentration of this compound in Municipal Wastewater and Sewage Sludge
| Sample Type | Location | Concentration |
|---|---|---|
| Sewage Sludge | Central China | Mean of 0.33 ng/g dw |
The discharge of treated wastewater and other environmental pathways contribute to the presence of BPZ in various water bodies and their sediments.
Surface Water: The presence of bisphenols, including BPZ, in surface water is a growing concern due to their potential endocrine-disrupting effects. researchgate.netnih.gov
Sediments: Due to its chemical properties, BPZ can accumulate in sediments, which act as a sink for many organic pollutants.
Human exposure to BPZ can be assessed by measuring its concentration in biological samples such as blood and urine.
Blood: BPZ has been identified in human blood, indicating systemic exposure in the general population. hmdb.ca One study detected BPZ in the blood of volunteers, suggesting exposure from various sources. chemtrust.org
Urine: Urinary analysis is a common method for biomonitoring exposure to bisphenols. A study in Guangzhou, China, detected ten free-form bisphenols, including BPZ, in pooled urine samples. nih.gov It was estimated that the conjugated form of BPZ accounted for 94.7% of its total concentration in these samples. nih.gov Another study analyzing human prostate cancer tissue and urine found that while several bisphenols were detected, BPZ was not found in any tissue samples. researchgate.net
Table 2: Detection of this compound in Human Biological Samples
| Sample Type | Finding |
|---|---|
| Blood | Detected in human blood. hmdb.ca |
| Urine | Detected in pooled urine samples, with conjugated forms being predominant. nih.gov |
Indoor dust and various consumer products are recognized as significant sources of human exposure to bisphenols.
Dust: BPZ has been identified in house dust, suggesting that indoor environments contribute to human exposure. gdut.edu.cn A study specifically investigating greenhouse dust identified it as a potential source of bisphenols for occupational exposure. d-nb.info
Consumer Products: BPZ is used in the production of various consumer goods. It has been found in products such as water bottles and white foam takeaway containers. researchgate.net The leaching of BPZ from these products is a direct pathway for human exposure.
The presence of BPZ in the aquatic environment leads to its uptake and potential accumulation in aquatic organisms.
Aquatic Products: A study in South China detected eight different bisphenols, including BPZ, in various aquatic products, indicating widespread contamination. nih.gov
Microalgae: The microalga Chlamydomonas mexicana has been shown to effectively remove BPZ from water, with an 89% removal rate at a concentration of 1 mg L-1 after 14 days. researchgate.net This indicates that microalgae can play a role in the bioremediation of BPZ-contaminated waters.
Environmental Transformation and Degradation Pathways of this compound
Understanding the transformation and degradation of BPZ in the environment is crucial for assessing its persistence and potential long-term impacts.
Biodegradation: Several studies have investigated the biodegradation of bisphenols. While some bacteria can degrade compounds structurally similar to BPZ, the specific pathways for BPZ are less understood. nih.gov For instance, some Sphingomonas species can degrade other bisphenols but not necessarily all of them. nih.gov Biodegradation is considered a major mechanism for the removal of various environmental pollutants. nih.gov
Photochemical Degradation: Photodegradation, particularly through UV exposure and processes like the photo-Fenton reaction, has been shown to be an effective method for removing BPZ from aqueous solutions. researchgate.net These processes can achieve over 90% removal and follow pseudo-first-order kinetics. researchgate.net The photo-Fenton process, in particular, leads to the fastest degradation rates. researchgate.net
Biodegradation Studies and Mechanisms
The breakdown of this compound by microorganisms is a key aspect of its environmental fate.
Under aerobic conditions, certain microorganisms have demonstrated the ability to degrade bisphenols. For instance, a bacterium from the Sphingomonas genus, strain BP-7, has been shown to degrade this compound. nih.gov While detailed studies on the specific microbial strains that degrade this compound are limited, research on similar bisphenol compounds provides valuable insights. For example, Sphingobium yanoikuyae strain FM-2, isolated from river water, can completely degrade bisphenol F (BPF) within hours under inductive conditions. nih.govresearchgate.net This suggests that microbial communities in aquatic environments possess the metabolic capabilities to break down bisphenol structures. The biodegradability of various bisphenols under aerobic conditions has been ranked, indicating that the structural characteristics of each compound influence its susceptibility to microbial attack. nih.gov
Microbial degradation of cyclohexane (B81311), the core structure of this compound, has also been studied. Aerobic degradation of cyclohexane has been observed in various bacterial strains, often involving monooxygenase enzymes that introduce an oxygen atom into the cyclohexane ring, initiating its breakdown. frontiersin.org For example, Rhodococcus sp. EC1 can metabolize cyclohexane through a pathway involving cyclohexanol (B46403) and cyclohexanone (B45756). nih.govresearchgate.net
Table 1: Aerobic Degradation of Bisphenols and Cyclohexane by Microorganisms
| Compound | Degrading Microorganism(s) | Key Findings |
|---|---|---|
| This compound | Sphingomonas sp. strain BP-7 | Capable of degrading the compound. nih.gov |
| Bisphenol F (BPF) | Sphingobium yanoikuyae strain FM-2 | Complete degradation within 9 hours. nih.govresearchgate.net |
| Cyclohexane | Rhodococcus sp. EC1 | Metabolized to cyclohexanol and cyclohexanone. nih.govresearchgate.net |
| Cyclohexane | Various aerobic bacteria | Degradation occurs within months in microcosm studies. battelle.org |
The identification of metabolites is crucial for understanding the biodegradation pathways. For bisphenol F, a structurally similar compound, the proposed aerobic degradation pathway by Sphingobium yanoikuyae strain FM-2 involves a series of enzymatic reactions. nih.govresearchgate.net The initial step is the hydroxylation of the bridging carbon, followed by oxidation to form 4,4'-dihydroxybenzophenone. nih.govresearchgate.net This intermediate is then likely oxidized via a Baeyer-Villiger reaction and subsequently cleaved to produce 4-hydroxybenzoate (B8730719) and 1,4-hydroquinone, which are further mineralized. nih.govresearchgate.net
In the case of cyclohexane degradation by Rhodococcus sp. EC1, identified intermediates include cyclohexanol, cyclohexanone, 2-cyclohexen-1-one, and phenol (B47542). nih.govresearchgate.net This suggests an aromatization pathway for the cyclohexane ring. Another study on Alcanivorax sp. strain MBIC 4326 showed the transformation of cyclohexanecarboxylic acid to benzoic acid via 1-cyclohexene-1-carboxylic acid. nih.gov
Table 2: Identified Biodegradation Metabolites of Related Compounds
| Original Compound | Microorganism | Identified Metabolites |
|---|---|---|
| Bisphenol F | Sphingobium yanoikuyae strain FM-2 | Bis(4-hydroxyphenyl)methanol, 4,4'-dihydroxybenzophenone, 4-hydroxyphenyl 4-hydroxybenzoate, 4-hydroxybenzoate, 1,4-hydroquinone. nih.govresearchgate.net |
| Cyclohexane | Rhodococcus sp. EC1 | Cyclohexanol, cyclohexanone, 2-cyclohexen-1-one, phenol. nih.govresearchgate.net |
| n-Alkylcyclohexanes | Alcanivorax sp. strain MBIC 4326 | Cyclohexanecarboxylic acid, 1-cyclohexene-1-carboxylic acid, benzoic acid. nih.gov |
The initial steps in the aerobic degradation of many phenolic compounds are often catalyzed by monooxygenase enzymes. While specific studies on nonylphenol monooxygenase and this compound are not detailed in the provided results, the degradation pathways of similar compounds suggest the involvement of such enzymes. The hydroxylation of the bridging carbon in bisphenol F is a key initial reaction, likely carried out by a highly specific monooxygenase. nih.gov
Peroxidases, such as soybean peroxidase, have also been shown to be effective in degrading chlorophenols in the presence of hydrogen peroxide, suggesting that similar enzymatic processes could be involved in the breakdown of this compound. mdpi.com The stability and catalytic activity of enzymes like S-1-(4-hydroxyphenyl)-ethanol dehydrogenase from Aromatoleum aromaticum are also being investigated for their potential in bioremediation. mdpi.comnih.gov
Photochemical Degradation in Aqueous Solutions
Sunlight can play a significant role in the transformation of chemical compounds in aquatic environments.
Studies on the photolysis of 4,4-bis(4-hydroxyphenyl)valeric acid (DPA), a structural analog of bisphenols, have shown that the primary photochemical process is photoionization, leading to the formation of a phenoxyl radical and a hydrated electron. nsc.ru The subsequent reactions of the phenoxyl radical, especially in the presence of oxygen, can lead to the formation of various transformation products. nsc.ru For DPA, the formation of a C-C dimer has been observed. nsc.ru In the photocatalytic degradation of bisphenol A (BPA), another related compound, identified intermediates include phenol, hydroquinone, hydroxybenzaldehyde, and hydroxyacetophenone. scielo.org.mx
Table 3: Identified Photochemical Transformation Products of Related Compounds
| Original Compound | Conditions | Identified Transformation Products |
|---|---|---|
| 4,4-Bis(4-hydroxyphenyl)valeric acid (DPA) | Nanosecond laser flash photolysis | Phenoxyl radical, hydrated electron, C-C dimer. nsc.ru |
| Bisphenol A (BPA) | Photocatalytic degradation with TiO₂ | Phenol, hydroquinone, hydroxybenzaldehyde, hydroxyacetophenone. scielo.org.mx |
The rate of photochemical degradation is a critical factor in determining the environmental persistence of a compound. For 4,4-bis(4-hydroxyphenyl)valeric acid, complexation with β-cyclodextrin was found to increase the photodegradation quantum yield. nsc.ru The photocatalytic degradation of BPA has been shown to follow a Langmuir-Hinshelwood kinetic model, where the reaction rate is dependent on the initial concentration of the compound. scielo.org.mx For instance, in one study, 20 and 40 ppm solutions of BPA were completely degraded within four hours under specific photocatalytic conditions. scielo.org.mx
Table 4: Degradation Kinetics of Related Compounds
| Compound | Kinetic Model/Finding | Key Parameters/Observations |
|---|---|---|
| 4,4-Bis(4-hydroxyphenyl)valeric acid (DPA) | Increased photodegradation quantum yield with β-cyclodextrin. | - |
| Bisphenol A (BPA) | Langmuir-Hinshelwood model. | Complete degradation of 20 and 40 ppm solutions in 4 hours under specific conditions. scielo.org.mx |
Bioaccumulation Potential and Trophic Transfer of this compound
The bioaccumulation potential of a chemical refers to its accumulation in an organism from all sources of exposure, including water, food, and sediment. This is a critical aspect of environmental risk assessment, as compounds that bioaccumulate can reach high concentrations in organisms even when environmental levels are low. The potential for a substance to be passed up the food chain, known as trophic transfer or biomagnification, is also a significant concern.
A key metric for assessing biomagnification is the Trophic Magnification Factor (TMF), which describes the average factor by which the concentration of a substance increases for each trophic level in a food web. A TMF value greater than 1 indicates that the substance is biomagnifying.
In a study evaluating the bioaccumulation and magnification of nine bisphenol analogues in aquatic organisms from Taihu Lake, China, this compound, also known as Bisphenol Z (BPZ), was detected. The study determined the TMF for BPZ to be 1.71, suggesting its potential to biomagnify in the aquatic food web. nih.gov
The same study also calculated the natural logarithm of the Bioaccumulation Factors (log BAFs) for these bisphenol analogues. The mean log BAF for BPZ was found to be greater than that of the more well-known Bisphenol A (BPA). nih.gov Furthermore, a significant positive correlation was observed between the log BAFs of the bisphenols and their octanol-water partition coefficients (log Kow), a measure of a chemical's hydrophobicity. nih.gov This indicates that more hydrophobic bisphenols, like BPZ, have a higher tendency to accumulate in the fatty tissues of organisms.
The following table summarizes the bioaccumulation and trophic magnification data for this compound (Bisphenol Z) from the study conducted in Taihu Lake.
| Parameter | Value | Reference |
| Trophic Magnification Factor (TMF) | 1.71 | nih.gov |
| Mean log Bioaccumulation Factor (log BAF) | Greater than that of Bisphenol A | nih.gov |
Remediation Strategies for this compound Contamination
The removal of persistent organic pollutants like this compound from the environment is a significant challenge. While specific studies on the remediation of this particular compound are limited, research on structurally similar bisphenols, primarily Bisphenol A (BPA), provides insights into potential remediation strategies. These strategies can be broadly categorized into bioremediation and advanced oxidation processes.
Bioremediation Approaches
For instance, several bacterial strains have been identified that can utilize BPA as a carbon source. One study isolated three bacterial strains belonging to the family Sphingomonadaceae from river water that were capable of degrading Bisphenol F (BPF), a compound structurally similar to BPZ. researchgate.net Another study reported the degradation of BPA by newly isolated strains of Acinetobacter sp. and Pseudomonas sp. nih.gov The biodegradation of BPA often involves the hydroxylation of the aromatic rings, followed by ring cleavage. nih.gov
Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of phenolic compounds due to their production of extracellular lignin-modifying enzymes like laccase and manganese peroxidase. The enzyme laccase from Trametes versicolor has been shown to effectively transform BPA. nih.gov
The following table provides examples of microorganisms and their effectiveness in degrading Bisphenol A, which could be indicative of potential approaches for this compound.
| Microorganism/Enzyme | Target Compound | Key Findings | Reference |
| Sphingobium yanoikuyae strain FM-2 | Bisphenol F (BPF) | Completely degraded 0.5 mM BPF within 9 hours. | researchgate.net |
| Acinetobacter sp. K1MN | Bisphenol A (BPA) | Showed significant BPA degradation capabilities. | nih.gov |
| Pseudomonas sp. BG12 | Bisphenol A (BPA) | Demonstrated effective biodegradation of BPA. | nih.gov |
| Trametes versicolor laccase | Bisphenol A (BPA) | Achieved 84% bioremediation of BPA in 8 hours in a non-aqueous environment. | nih.gov |
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs are particularly effective for the degradation of recalcitrant organic pollutants. While specific data for this compound is scarce, extensive research on BPA provides a strong basis for the potential application of these technologies.
Ozonation: Ozonation has been shown to be a highly effective method for degrading BPA in water. nih.govresearchgate.netfrontiersin.org The process involves the direct reaction of ozone with the BPA molecule or the generation of hydroxyl radicals that then attack the compound. The efficiency of ozonation is influenced by factors such as pH, ozone dosage, and the presence of other substances in the water. nih.govnih.gov Studies have shown that ozonation can lead to the complete removal of BPA. frontiersin.org
Photocatalysis: This process involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, when illuminated with light of sufficient energy, generates electron-hole pairs. These pairs react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that can degrade organic pollutants. Photocatalytic degradation of BPA using various catalysts has been widely reported, with some studies achieving up to 100% removal. elsevierpure.comfrontiersin.orgnih.gov
Fenton and Photo-Fenton Processes: The Fenton process uses a mixture of hydrogen peroxide (H2O2) and an iron catalyst to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV light. These methods have been successfully applied to the degradation of BPA, demonstrating high removal efficiencies. mdpi.come3s-conferences.org
The table below summarizes the effectiveness of different AOPs on the degradation of Bisphenol A.
| Advanced Oxidation Process | Target Compound | Key Findings | Reference |
| Ozonation | Bisphenol A (BPA) | Effective degradation, with complete removal possible under optimized conditions. | nih.govresearchgate.netfrontiersin.org |
| Ozonation with H2O2 and UV | Bisphenol A (BPA) | 99.8% degradation achieved in 37 minutes under optimal conditions. | lnu.se |
| Photocatalysis (TiO2) | Bisphenol A (BPA) | Significant degradation, with potential for complete mineralization. | elsevierpure.comnih.gov |
| Photocatalysis (Zn5In2S8) | Bisphenol A (BPA) | 99.9% degradation achieved in 2 hours under visible light. | frontiersin.org |
| Fenton Process | Bisphenol A (BPA) | High degradation rates, with optimal conditions identified for efficient removal. | e3s-conferences.org |
| Photo-Fenton Process | Bisphenol A (BPA) | Effective degradation of BPA in aqueous solutions. | mdpi.com |
Analytical Methodologies for 1,1 Bis 4 Hydroxyphenyl Cyclohexane
Chromatographic Techniques
Chromatography is a fundamental tool for separating and analyzing 1,1-Bis(4-hydroxyphenyl)cyclohexane from reaction mixtures, commercial products, and environmental samples.
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. Commercial suppliers frequently use HPLC to certify the purity of their products, often reporting levels greater than 98.0%. nih.govtcichemicals.com For enhanced sensitivity and selectivity, especially at trace levels, HPLC methods may involve a pre-column derivatization step followed by fluorescence detection. biocrick.com In one such method, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride is used as a derivatizing agent to allow for fluorescent measurement. biocrick.com
A typical HPLC analysis involves dissolving the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, and injecting it into the HPLC system. The separation is achieved on a reversed-phase column (e.g., C18) with a mobile phase gradient. Detection is commonly performed using an ultraviolet (UV) detector.
Table 1: Representative HPLC Parameters for Bisphenol Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | UV or Fluorescence (with derivatization) |
| Application | Purity assessment, Quantification |
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of bisphenols, a derivatization step is essential to convert the polar hydroxyl groups into more volatile silyl (B83357) ethers. This process not only improves chromatographic peak shape but also enhances thermal stability. researchgate.netchemicalbook.com
The most common derivatization reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS). researchgate.netchemicalbook.com After derivatization, the sample is injected into the GC, where it is separated on a capillary column, typically with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., Rtx-5MS). researchgate.net The separated components then enter the mass spectrometer, which provides identification based on their mass spectra and quantification through selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. researchgate.netresearchgate.net
Table 2: Typical GC/MS Method Parameters for Bisphenol Analysis
| Parameter | Description |
|---|---|
| Derivatization | Silylation with BSTFA + 1% TMCS |
| GC Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) with a stationary phase like 5% diphenyl / 95% dimethylpolysiloxane |
| Injector Temp. | ~250-280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is not used for the analysis of the this compound monomer itself, but rather for the characterization of polymers synthesized from it. As a bisphenol, it serves as a key building block for various polymers, including polyesters and polycarbonates. researchgate.netresearchgate.net
GPC separates molecules based on their hydrodynamic volume (size in solution). Larger polymer chains elute from the column faster than smaller ones. This technique is indispensable for determining the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the resulting polymers. researchgate.net This information is critical as it directly relates to the physical and mechanical properties of the material. The analysis is typically performed using a series of columns packed with porous, cross-linked polystyrene-divinylbenzene gels and a solvent like tetrahydrofuran (B95107) (THF). researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), offers high sensitivity and selectivity for the analysis of bisphenols, including this compound (Bisphenol Z), in complex matrices. This method combines the separation power of liquid chromatography with the precise detection and identification capabilities of mass spectrometry.
A validated LC-MS/MS method for the simultaneous analysis of 15 different bisphenols, including Bisphenol Z, has been developed. chemicalbook.com This method allows for a rapid analysis time of 8 minutes. The chromatographic separation is often achieved using specialized columns, such as a biphenyl (B1667301) stationary phase, which provides excellent peak shape and resolution for bisphenol analogues. chemicalbook.com Detection is typically performed using an electrospray ionization (ESI) source in negative ion mode, coupled with a triple quadrupole mass spectrometer operating in MRM mode for high specificity and low detection limits. chemicalbook.comoregonstate.edu
Table 3: LC-MS/MS Method for Bisphenol Analysis chemicalbook.com
| Parameter | Description |
|---|---|
| Column | Raptor Biphenyl (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol (B129727) |
| Gradient | 55% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Detector | Mass Spectrometer with ESI source (Negative Mode) |
Spectroscopic Characterization of this compound and its Derivativesresearchgate.netresearchgate.net
Spectroscopic methods are essential for elucidating the molecular structure of this compound and confirming the successful synthesis of its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural determination in organic chemistry. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the identity and structure of this compound and its polymeric derivatives. researchgate.netresearchgate.net The spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
For this compound, the ¹H NMR spectrum shows characteristic signals for the aromatic protons on the phenol (B47542) rings, the hydroxyl protons, and the aliphatic protons of the cyclohexane (B81311) ring. chemicalbook.com Similarly, the ¹³C NMR spectrum displays distinct peaks for the different types of carbon atoms: the quaternary carbon where the rings attach, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the cyclohexane moiety. chemicalbook.com
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Hydroxyl (-OH) | ~9.0 | Singlet (broad) |
| Aromatic (ortho to -OH) | ~6.6-6.8 | Doublet |
| Aromatic (meta to -OH) | ~7.0-7.2 | Doublet |
| Cyclohexane (-CH₂-) | ~1.4-1.6 | Multiplet |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-OH (Aromatic) | ~154-156 |
| C-H (Aromatic) | ~114-116 & ~128-130 |
| C-Cq (Aromatic) | ~138-140 |
| Cq (Cyclohexane) | ~43-45 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. In the analysis of this compound, the FTIR spectrum reveals characteristic absorption bands that confirm its molecular structure. The structures of the compound and its derivatives are supported by FTIR techniques researchgate.net.
The spectral data for this compound, synthesized from the reaction of cyclohexanone (B45756) and phenol, confirms the presence of key functional groups. A notable feature in the spectrum is the broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl groups. The presence of the cyclohexane ring and the aromatic phenyl groups are also confirmed by specific vibrational bands.
Table 1: Characteristic FTIR Peaks of this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (phenolic) |
| 3000-2850 | C-H stretching (aliphatic, cyclohexane) |
| ~1600, ~1500 | C=C stretching (aromatic ring) |
| ~1230 | C-O stretching (phenol) |
| ~830 | C-H bending (para-substituted phenyl) |
Note: The exact peak positions may vary slightly depending on the sample preparation and the physical state of the compound.
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) is an essential technique for determining the crystallographic structure of solid materials. For this compound, XRD studies have revealed the existence of polymorphism, where the compound can exist in different crystalline forms. Research has identified at least two polymorphs: a metastable form obtained from melt crystallization (1m) and a stable form obtained through sublimation (1s) rsc.orgnih.gov.
The metastable polymorph (1m) is characterized by a structure with two independent molecules in the asymmetric unit (Z' = 2), while the stable polymorph (1s) has a close-packed structure with one molecule in the asymmetric unit (Z' = 1) rsc.orgnih.gov. In the stable form, the close packing is achieved through a change from O-H···O hydrogen bonds to O-H···π interactions nih.gov. The crystal structure of a methylated derivative, 1,1'-bis(3-methyl-4-hydroxyphenyl)cyclohexane, has also been determined to be a monoclinic crystal lattice with the space group P2₁/c researchgate.netniscair.res.in.
Table 2: Crystallographic Data for the Polymorphs of this compound rsc.org
| Parameter | Polymorph 1m (Metastable) | Polymorph 1s (Stable) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 11.963(2) | 12.001(2) |
| b (Å) | 11.398(2) | 6.096(1) |
| c (Å) | 21.054(4) | 20.443(4) |
| β (°) | 103.49(3) | 101.99(3) |
| Volume (ų) | 2789.3(9) | 1460.0(5) |
| Z | 8 | 4 |
| Z' | 2 | 1 |
Other Analytical Techniques
In addition to FTIR and XRD, other analytical methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal transitions of a material as a function of temperature. For this compound, DSC analysis has been instrumental in characterizing its polymorphs rsc.orgnih.gov. The DSC thermogram of the metastable polymorph (1m) shows a phase transition to the more stable form (1s) upon heating rsc.org.
A study on polyesters derived from this compound utilized DSC to determine the thermal properties of the resulting polymers researchgate.net. The analysis of the pure compound reveals distinct melting points for its different crystalline forms. The metastable phase (1m) exhibits a melting endotherm, followed by an exothermic recrystallization into the stable phase (1s), which then melts at a higher temperature rsc.org.
Table 3: DSC Data for the Polymorphs of this compound rsc.org
| Polymorph | Event | Temperature (°C) |
| 1m (Metastable) | Melting | ~181-182 |
| Solidification to 1s (Exotherm) | Following melting | |
| 1s (Stable) | Melting | ~183-184 |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. Studies on polymers incorporating this compound have utilized TGA to assess their thermal stability. For instance, polyesters synthesized from this compound were found to be stable up to 190°C researchgate.net. While specific TGA data for the pure compound is not detailed in the provided context, it is a standard method for determining the temperature at which the compound begins to degrade.
Regulation, Policy, and Sustainable Alternatives for 1,1 Bis 4 Hydroxyphenyl Cyclohexane
Regulatory Landscape and Risk Management of Bisphenols
The regulation of bisphenols has evolved from a substance-by-substance approach to a broader group-based strategy to prevent "regrettable substitution," where a banned chemical is replaced by a structurally similar and potentially equally harmful one. euratex.eu Initially, regulations focused heavily on Bisphenol A (BPA) due to its widespread use and documented endocrine-disrupting effects. chemtrust.orghbm4eu.eu This led to bans and restrictions on BPA in products like baby bottles and food contact materials in various jurisdictions, including the European Union and the United States. nih.govamericanchemistry.combcpp.org
1,1-Bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z or BPZ) has been used as a substitute for BPA. chemtrust.orgmdpi.com However, concerns about its safety have emerged, with studies indicating it may also possess endocrine-disrupting properties. hbm4eu.eunih.gov The European Chemicals Agency (ECHA) and other regulatory bodies are now assessing groups of bisphenols to identify those with similar hazardous profiles. As part of this group approach, Germany has proposed a restriction on BPA and other bisphenols with endocrine-disrupting properties. euratex.eu
The European Partnership for the Assessment of Risks from Chemicals (PARC) has identified Bisphenol Z as a priority substance for further investigation due to the limited availability of toxicological data. tandfonline.comeu-parc.eu While specific regulations targeting only BPZ are not yet in place, it is expected to be covered under the forthcoming group restrictions for bisphenols. This proactive, group-based regulatory approach aims to provide a higher level of protection for human health and the environment.
Regulatory Status and Health Concerns of Selected Bisphenols
| Compound Name | CAS Number | Regulatory Status/Concern | Key Findings |
|---|---|---|---|
| This compound (Bisphenol Z) | 843-55-0 | Prioritized for risk assessment (PARC); Suspected endocrine disruptor. hbm4eu.eutandfonline.comeu-parc.eu | Limited toxicological data available; may be as hazardous as BPA. nih.govtandfonline.com |
| Bisphenol A (BPA) | 80-05-7 | Restricted in many consumer products, especially for children. nih.govbcpp.org | Known endocrine disruptor with reproductive and developmental effects. chemtrust.orghbm4eu.eu |
| Bisphenol S (BPS) | 80-09-1 | Under regulatory scrutiny as a BPA alternative. euratex.eu | Exhibits similar endocrine-disrupting activity to BPA. nih.govnih.gov |
| Bisphenol F (BPF) | 620-92-8 | Under regulatory scrutiny as a BPA alternative. euratex.eu | Shows estrogenic and other hormonal activities, similar to BPA. nih.govnih.gov |
| Bisphenol AF (BPAF) | 1478-61-1 | Considered a substance of very high concern in some assessments. | Potent endocrine disruptor, in some cases more so than BPA. nih.gov |
Development of Safer Alternatives and Replacement Strategies
The search for safer alternatives to BPA and its analogues like this compound is fraught with challenges, primarily the risk of regrettable substitution. nih.govnih.govepa.gov Many first-generation BPA replacements were other bisphenols with similar chemical structures, which were later found to exhibit comparable or even greater endocrine-disrupting activity. acs.orgoup.comresearchgate.net Research has shown that BPZ, for instance, possesses estrogenic properties and can be toxic to aquatic organisms. nih.govtcichemicals.com
This has spurred research and development into novel alternatives that are structurally different from bisphenols and have a lower likelihood of interacting with hormone receptors. One promising area of research is the development of bio-based alternatives derived from renewable feedstocks like lignin, a byproduct of the paper industry. techlinkcenter.org Compounds such as Bisguaiacol F have been synthesized and shown to have a low potential for endocrine activity. researchgate.net
Another strategy involves modifying the chemical structure of bisphenols to prevent them from binding to estrogen receptors. The development of tetramethyl bisphenol F (TMBPF), used in the lining of some food and beverage cans, is an example of this approach. tandfonline.com The overarching goal of these replacement strategies is to identify and commercialize alternatives that are not only effective in their function but also inherently safer for human health and the environment.
Toxicological Profile of Bisphenol A and Selected Alternatives
| Compound | Estrogenic Activity | Androgenic/Anti-androgenic Activity | Other Toxicological Concerns |
|---|---|---|---|
| This compound (Bisphenol Z) | Yes nih.gov | Data lacking | Toxic to aquatic life. tcichemicals.com |
| Bisphenol A (BPA) | Yes nih.gov | Yes researchgate.net | Developmental and reproductive toxicity. nih.govoup.com |
| Bisphenol S (BPS) | Yes nih.govnih.gov | Yes researchgate.net | Similar health risks to BPA. nih.gov |
| Bisphenol F (BPF) | Yes nih.govnih.gov | Yes nih.gov | Potentially more potent than BPA in some assays. nih.gov |
| Bisguaiacol F | Low potential researchgate.net | Low potential researchgate.net | Bio-based alternative. techlinkcenter.org |
| Tetramethyl bisphenol F (TMBPF) | Non-estrogenic tandfonline.com | Data lacking | Designed as a safer alternative for can coatings. tandfonline.com |
Green Chemistry Principles in Design and Use of Bisphenol-like Compounds
The principles of green chemistry are increasingly being integrated into the design and manufacturing of chemicals to prevent pollution and reduce hazards at their source. resolvemass.caresearchgate.net In the context of bisphenol-like compounds, green chemistry offers a framework for developing safer and more sustainable alternatives. researchgate.netchemrxiv.orgijcrt.org This approach emphasizes the use of renewable feedstocks, the design of less hazardous chemical syntheses, and the creation of products that are biodegradable or can be recycled in a circular economy. researchgate.netresearchgate.net
A key principle of green chemistry is the design of safer chemicals, which involves understanding the structure-activity relationships that lead to toxicity and designing molecules that avoid these pitfalls. tandfonline.comacs.org For example, researchers are working on synthesizing non-estrogenic mimics of BPA from renewable sources. liberty.edu The "Safe-and-Sustainable-by-Design" (SSbD) framework is a practical application of these principles, guiding the development of new chemicals that are safe for both human health and the environment from the outset. researchgate.net
The application of green chemistry to polymer synthesis also includes the use of safer solvents, more energy-efficient processes, and the minimization of waste. resolvemass.caijcrt.org By adopting these principles, the chemical industry can move away from a reliance on potentially hazardous substances like certain bisphenols and towards a more sustainable and circular economy.
Application of Green Chemistry Principles to the Development of Bisphenol Alternatives
| Green Chemistry Principle | Application in Bisphenol Alternative Development | Example |
|---|---|---|
| 1. Prevention | Designing processes that minimize waste from the start. | Optimizing reaction conditions to maximize yield and reduce byproducts. |
| 3. Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. | Employing enzymatic catalysis instead of harsh chemical reagents. researchgate.net |
| 4. Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. | Developing non-estrogenic bisphenol analogues. tandfonline.comliberty.edu |
| 7. Use of Renewable Feedstocks | Using renewable rather than depleting raw materials. | Synthesizing bisphenol alternatives from lignin or other biomass. techlinkcenter.orgresearchgate.net |
| 10. Design for Degradation | Designing chemical products so they break down into innocuous products at the end of their function. | Creating biodegradable polymers from renewable sources. ijcrt.org |
Future Research Directions and Emerging Trends for 1,1 Bis 4 Hydroxyphenyl Cyclohexane
In-depth Exploration of Structure-Activity Relationships for Endocrine Disruption and Toxicity
Future research will delve deeper into the relationship between the chemical structure of BPZ and its analogs and their biological activities, particularly endocrine disruption and toxicity. The goal is to predict the potential hazards of new and existing bisphenols more accurately.
Detailed Research Findings: The endocrine-disrupting potential of bisphenol compounds is intrinsically linked to their molecular structure. The presence and position of hydroxyl groups on the phenyl rings, as well as the nature of the bridging alkyl or cycloalkyl group, are critical determinants of hormonal activity. oup.com Studies have shown that for a compound to exhibit estrogenic activity, it generally requires at least one 4-hydroxyl group on a phenyl ring, with a second phenyl group also being necessary. oup.com
For instance, comparative in vitro studies on BPA and 19 related compounds revealed that modifications significantly influence their hormonal profiles. oup.com While BPZ (referred to as BPCH in some studies) was examined, other analogs showed varying degrees of estrogenic, anti-androgenic, and even thyroidal activity. oup.comoup.com Tetrachlorobisphenol A (TCBPA) exhibited the highest estrogenic activity, even greater than BPA itself, whereas derivatives like 2,2-diphenylpropane (B1583060) (a dehydroxylated version of BPA) showed no activity. oup.com This highlights the essential role of the phenolic hydroxyls.
The structure of the bridging moiety is also paramount. A study on bis(4-hydroxyphenyl)methanes found that introducing a bulky, hydrophobic 3,3-dimethylcyclohexyl group at the central carbon could yield a compound with estrogen receptor (ERα) binding affinity comparable to that of estradiol. nih.gov However, shifting the substituents to the 4,4-dimethylcyclohexyl position resulted in a dramatic loss of affinity, demonstrating that the precise geometry and hydrophobicity of the central structure are critical for receptor interaction. nih.gov These findings suggest that the cyclohexane (B81311) ring in BPZ plays a significant role in its toxicological profile and that further exploration of substituted cyclohexane-bridged bisphenols is warranted.
Future studies will likely employ computational modeling alongside in vitro and in vivo assays to create predictive models for toxicity based on molecular structure. This will enable the proactive design of safer alternatives and the prioritization of existing chemicals for in-depth toxicological assessment.
Long-term Environmental Monitoring and Human Exposure Studies
A critical area of future research is the establishment of long-term monitoring programs to track the environmental presence of BPZ and to assess human exposure over time. While extensive data exists for BPA, information on its analogs, including BPZ, is comparatively scarce. acs.orgsantepubliquefrance.fr
Detailed Research Findings: Human biomonitoring (HBM) studies have consistently demonstrated widespread and continuous exposure to BPA in the general population. nih.govepa.gov Detectable levels of BPA are found in the vast majority of urine samples, and although it is quickly metabolized, the high detection frequency points to regular, ongoing exposure from sources like food packaging, thermal paper, and dust. epa.govresearchgate.net
More recently, as BPA use is restricted in certain products, its structural analogs like Bisphenol S (BPS) and Bisphenol F (BPF) are being detected with increasing frequency in human biological samples. santepubliquefrance.frnih.gov This trend underscores the importance of including a wide range of bisphenols in future HBM studies. The European Human Biomonitoring Initiative (HBM4EU) is a key project aiming to standardize and expand such monitoring to better understand exposure patterns and the effectiveness of regulatory measures. nih.gov
Although very few studies have specifically reported on BPZ in human biomonitoring, one review identified it as having been detected in human blood, classifying it as part of the human exposome—the collection of all environmental exposures an individual experiences throughout life. hmdb.ca Future long-term studies are needed to determine the prevalence and concentration of BPZ in various populations and environments. These studies should investigate multiple exposure pathways and identify key sources to inform risk assessments and public health strategies.
Development of Novel Biodegradation Pathways and Bioremediation Technologies
A growing field of research focuses on harnessing biological systems to break down and remediate BPZ and other bisphenols from contaminated environments. This involves discovering novel microorganisms and enzymes and elucidating their degradation pathways.
Detailed Research Findings: Biodegradation is considered a cost-effective and environmentally friendly method for removing bisphenols. nih.gov Research has identified various bacteria, such as those from the genera Sphingomonas, Sphingobium, and Cupriavidus, that can degrade BPA. nih.gov The degradation of BPA can proceed through several pathways, often initiated by the hydroxylation of the phenyl ring or the cleavage of carbon-carbon bonds. asm.orgmdpi.com For example, Sphingomonas sp. strain TTNP3 has been shown to degrade BPA via a novel pathway that involves ring hydroxylation and a specific type of ipso substitution. asm.org
However, the ability to degrade BPA does not guarantee the degradation of its analogs. A study on the biodegradation of six different bisphenols found that while BPA and BPF were completely degraded by activated sludge microorganisms, other analogs, including those with similar alkyl linking groups, were poorly degraded. nih.gov This suggests a high degree of specialization among degrading bacteria. nih.gov
Fungi, particularly white-rot fungi, also show promise for bioremediation due to their powerful lignin-degrading enzymes like laccase and peroxidase. asm.orgmdpi.com Furthermore, studies on the biodegradation of cyclohexane and cyclohexanone (B45756) by filamentous fungi have identified strains like Fusarium oxysporum that can completely degrade these cyclic compounds, suggesting that similar fungi could potentially be effective in breaking down the cyclohexane moiety of BPZ. mdpi.comuni-greifswald.de
Future research will focus on isolating and engineering microorganisms or microbial consortia with broad-spectrum activity against a range of bisphenols. nih.gov Developing and optimizing bioremediation technologies, such as bioreactors and bio-filters containing these specialized microbes, will be key to treating contaminated water and soil.
Sustainable Synthesis and Recycling of 1,1-Bis(4-hydroxyphenyl)cyclohexane Containing Materials
The principles of green chemistry are driving innovation in the production and end-of-life management of materials containing BPZ. This includes developing sustainable synthesis routes from renewable feedstocks and creating circular economies through efficient recycling.
Detailed Research Findings: Traditionally, BPZ is synthesized by reacting cyclohexanone with a phenol (B47542) in the presence of an acid catalyst. google.comresearchgate.net However, there is a significant push to develop more sustainable methods for producing bisphenols and their subsequent polymers. One promising avenue is the use of biomass-derived feedstocks. researchgate.net For example, researchers have developed high-yielding, two-step methods to synthesize stilbene-based bisphenols from bio-based hydroxycinnamic acids, avoiding the need for chromatography purification. rsc.org Another approach focuses on creating entirely new BPA-free polycarbonates from renewable resources, such as those derived from six-membered dicyclic carbonates, which can be polymerized using metal-free organic catalysts. rsc.orgnih.gov
In addition to sustainable synthesis, chemical recycling of existing polymers is a major focus. Polycarbonates, which often use bisphenols as monomers, are a key target. google.com Research has demonstrated that poly(bisphenol A carbonate) can be efficiently depolymerized back to its monomers (BPA and an organic carbonate) using an organocatalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under mild, solvent-free conditions. rsc.org The catalyst itself can also be recovered and reused, making the process more economical and sustainable. rsc.org Other strategies involve designing polymers for recyclability from the outset. For instance, a polycarbonate incorporating a cis-fused cyclohexane structure was shown to be effectively depolymerized back to its monomer, establishing a potential closed-loop recycling system. rsc.org
Future work will aim to scale up these sustainable synthesis and recycling processes for industrial application, creating a more circular lifecycle for polymers based on BPZ and its alternatives.
Comprehensive Assessment of Analogs and Mixtures
Recognizing that environmental and human exposures involve complex mixtures of chemicals, future research is shifting from single-substance assessment to evaluating the combined effects of BPZ, its analogs, and other co-occurring contaminants.
Detailed Research Findings: Humans and wildlife are never exposed to a single chemical in isolation. Therefore, assessing the toxicity of chemical cocktails is essential for a realistic hazard evaluation. mdpi.com Studies investigating the combined toxicity of BPA with other endocrine-disrupting chemicals (EDCs) or heavy metals have revealed complex interactions, including synergistic (greater than additive), antagonistic (less than additive), and additive effects. nih.govnih.gov For example, the joint effect of BPA and dibutyl phthalate (B1215562) (DBP) resulted in increased cytotoxicity and oxidative stress. nih.gov
The toxicity of a mixture can depend on the specific compounds, their relative concentrations, and the biological endpoint being measured. mdpi.comnih.gov A study evaluating binary mixtures of various bisphenol analogs found that predictive models like concentration addition (CA) and independent action (IA) were not always accurate, highlighting the need for empirical testing of specific mixtures. mdpi.com The joint effects of BPA and heavy metals can also vary, with some mixtures showing antagonism at high concentrations and synergism at lower, chronic exposure levels. nih.gov
This complexity necessitates a more comprehensive approach to risk assessment. The European Union is considering the use of a "mixture assessment factor" (MAF) to account for the unintentional co-exposure to multiple chemicals. mdpi.com Human biomonitoring data, which inherently reflects real-world mixture exposures, is seen as a valuable tool in this context. nih.gov Future research will need to combine advanced analytical techniques, high-throughput toxicological screening, and sophisticated modeling to better understand and predict the health risks associated with exposure to mixtures containing BPZ and its analogs.
Q & A
Q. What are the optimal synthetic routes for 1,1-Bis(4-hydroxyphenyl)cyclohexane, and how do reaction parameters influence yield and purity?
The compound is typically synthesized via acid-catalyzed condensation of phenol and cyclohexanone. Key parameters include:
- Temperature : Optimal condensation occurs at ~250°C ().
- Catalyst : 5% Pd/C enhances dehydrogenation efficiency, with a loading of 0.59% yielding 90% selectivity for intermediates ().
- Stoichiometry : A 1:1 molar ratio of phenol to cyclohexanone minimizes side products ().
Post-synthesis, recrystallization in alcohols improves purity. Monitor reaction progress via HPLC or GC-MS to optimize conditions.
Q. How should researchers safely handle and store this compound in laboratory settings?
- Handling : Use nitrile gloves, chemical-resistant lab coats, and sealed goggles to avoid skin/eye contact ().
- Storage : Maintain at 10–25°C in airtight containers, away from strong oxidizers (e.g., peroxides) to prevent decomposition into CO/CO₂ ().
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks ().
Q. What analytical techniques are recommended for structural and purity characterization?
- NMR Spectroscopy : ¹³C magic-angle spinning (MAS) NMR identifies mobility of cyclohexylene rings in polymer derivatives ().
- Melting Point Analysis : Confirm identity via melting point (190–192°C) ().
- Chromatography : Use HPLC with UV detection to assess purity (>98%) and quantify residual solvents ().
Advanced Research Questions
Q. How does the molecular structure of this compound influence polymer properties like impact resistance?
In polycarbonates, the rigidity of the cyclohexylene ring reduces main-chain mobility, enhancing thermal stability but limiting ductility. Key findings:
- NMR Mobility Studies : Bulky side chains (e.g., in SBI-PC derivatives) exhibit higher flexibility than main-chain rings, correlating with improved impact resistance ().
- Yield Stress : No direct correlation exists between ring mobility and yield stress, suggesting other factors (e.g., crosslinking) dominate mechanical properties ().
Q. Can this compound act as a host molecule in inclusion chemistry, and what factors govern selectivity for guest isomers?
- Host-Guest Interactions : this compound forms inclusion complexes with picoline isomers.
- Selectivity : Competition experiments and lattice energy calculations reveal preferential enclathration of α-picoline due to steric and hydrogen-bonding compatibility ().
- Kinetics : Desolvation activation energies vary by isomer, impacting separation efficiency ().
Q. How should researchers resolve contradictions in reported ecological or toxicological data?
- Ecotoxicology : While classified as toxic to aquatic life (), limited biodegradability data exist (). Validate using OECD 301/302 tests for persistence.
- Toxicity Gaps : Absence of comprehensive toxicology data () necessitates in vitro assays (e.g., Ames test for mutagenicity) and in vivo models (e.g., zebrafish embryotoxicity).
Q. What advanced methodologies can elucidate decomposition pathways under oxidative conditions?
- Thermogravimetric Analysis (TGA) : Track mass loss at >300°C to identify decomposition products (e.g., CO, CO₂) ().
- FT-IR/GC-MS : Detect intermediates like quinones or phenolic radicals during oxidation ().
- Mitigation : Add antioxidants (e.g., BHT) during storage to suppress free-radical pathways ().
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
